molecular formula C16H21N3O2 B11840714 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B11840714
M. Wt: 287.36 g/mol
InChI Key: ZRXFJMJIMNOJEH-UHFFFAOYSA-N
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Description

The closest analogs include:

  • 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-pyrazole-3-carboxylic acid (CAS 1710846-02-8, –3)
  • 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1710845-01-4, )
  • 1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperidine-3-carboxylic acid (CAS 1707594-70-4, )

These compounds share a cyclopropyl-substituted heterocyclic core (quinazoline, pyrimidine, or triazole) linked to a nitrogen-containing bicyclic system (pyrrolidine, piperidine, or acetylated pyrrolidine) and a carboxylic acid group. Their primary application is in laboratory research for chemical synthesis or pharmacological exploration .

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C16H21N3O2/c20-16(21)11-7-8-19(9-11)15-12-3-1-2-4-13(12)17-14(18-15)10-5-6-10/h10-11H,1-9H2,(H,20,21)

InChI Key

ZRXFJMJIMNOJEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4CCC(C4)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. For instance, the use of catalysts and controlled temperature and pressure conditions can significantly enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can convert the quinazoline ring to tetrahydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other nucleophiles. Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution reactions. .

Scientific Research Applications

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects. The cyclopropyl group may enhance binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Observations:

Core Heterocycle :

  • The tetrahydroquinazoline core (CAS 1710846-02-8) offers a rigid, bicyclic structure that may enhance binding affinity in biological targets compared to pyrimidine (CAS 1707594-70-4) or triazole (CAS 1710845-01-4) cores .
  • Triazole (CAS 1710845-01-4) is metabolically stable and commonly used in medicinal chemistry to mimic amide bonds .

Substituent Effects :

  • The cyclopropyl group (common in CAS 1710846-02-8 and 1707594-70-4) improves metabolic stability by resisting oxidative degradation .
  • Acetylation of the pyrrolidine ring (CAS 1710845-01-4) may reduce basicity, altering solubility and membrane permeability .

Carboxylic Acid Role :

  • The carboxylic acid group in all analogs facilitates hydrogen bonding, enhancing interactions with biological targets (e.g., enzymes or receptors) .

Key Observations:

  • The pyrazole-containing analog (CAS 1710846-02-8) has the most stringent safety requirements due to acute toxicity risks, necessitating PPE and controlled ventilation .
  • No ecological or detailed toxicological data are available for any compound, highlighting a research gap .

Research and Development Implications

  • Tetrahydroquinazoline-Pyrazole Hybrid (CAS 1710846-02-8): Promising for targeted drug discovery but requires rigorous safety protocols .
  • Triazole Derivatives (CAS 1710845-01-4): Ideal for optimizing pharmacokinetic profiles in lead compounds .

Biological Activity

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. Its molecular formula is C16H21N3O2C_{16}H_{21}N_{3}O_{2}, and it features both a pyrrolidine ring and a cyclopropyl-substituted tetrahydroquinazoline moiety. This structural composition suggests significant potential for various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Molecular Structure C16H21N3O2\text{Molecular Structure }C_{16}H_{21}N_{3}O_{2}

Key Features:

  • Bicyclic Framework : The presence of both cyclopropyl and tetrahydroquinazoline structures may enhance interactions with biological targets.
  • Functional Groups : The carboxylic acid group is likely to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that compounds similar to 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid exhibit notable biological activities. Key findings include:

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial properties against various pathogens, including Gram-positive bacteria and fungi. Preliminary studies suggest effectiveness comparable to established antibiotics like ampicillin.
  • Anticancer Potential : Some studies have reported anticancer activity against specific human cancer cell lines. This suggests that the compound may serve as a candidate for drug development targeting resistant tumors.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial effectiveness of related compounds. For instance:

Compound NameTarget PathogensMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus50High
Compound BEscherichia coli100Moderate
Compound CCandida albicans200Moderate

These results indicate that certain derivatives can inhibit pathogen growth effectively, suggesting potential therapeutic applications in treating infections .

Anticancer Studies

In vitro studies on human cancer cell lines have demonstrated that 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid has potential cytotoxic effects. For example:

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)20Cell cycle arrest

The compound's ability to induce apoptosis and disrupt cell cycle progression highlights its potential as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of various derivatives against resistant strains of bacteria. The results indicated that compounds with structural similarities to 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)pyrrolidine-3-carboxylic acid exhibited enhanced activity against multi-drug resistant Staphylococcus aureus.

Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of the compound, it was administered to human cancer cell lines. The study found that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis compared to control groups.

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